![molecular formula C23H22N2O3S B2650794 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-82-1](/img/structure/B2650794.png)
7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Kinase Inhibition
Thienopyrimidine derivatives have been designed as inhibitors of CLK1 and DYRK1A kinases, with their structures established through crystallography. These compounds are of interest due to their potential in elucidating the biological mechanisms of action in kinase-related pathways (Guillon et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Synthesis and biological studies have revealed that thienopyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory activities. These activities are enhanced by the introduction of various substituents into the thieno[2,3-d]pyrimidine heterocyclic ring, demonstrating their potential as bioactive compounds (Tolba et al., 2018).
Antiproliferative and Antitumor Activities
Research on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has shown antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating their potential in cancer therapy. These compounds have demonstrated the ability to induce apoptotic cell death, further supporting their application in antitumor strategies (Atapour-Mashhad et al., 2017).
Vascular-Targeting and Anti-angiogenic Properties
Studies on thieno[2,3-d]pyrimidin-4(3H)-ones have identified structure-activity relations suggesting the potential of these compounds as anticancer drugs. Specifically, their cytotoxicity against cancer cells, impact on tubulin polymerization, and anti-angiogenic activities highlight their versatility as therapeutic agents (Gold et al., 2020).
Antimicrobial Activity
Additional research on thienopyrimidine derivatives has shown significant antibacterial and antifungal activities. The synthesis of new compounds and their testing against various microbial strains underscore the potential of these molecules in addressing infectious diseases (Kahveci et al., 2020).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-5-6-15(2)17(9-14)11-25-13-24-21-18(12-29-22(21)23(25)26)16-7-8-19(27-3)20(10-16)28-4/h5-10,12-13H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPGCCPYJSWWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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